molecular formula C11H13N3 B1581675 (S)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole CAS No. 59592-35-7

(S)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole

Cat. No. B1581675
CAS RN: 59592-35-7
M. Wt: 187.24 g/mol
InChI Key: FHGVBMUGKDNVNB-JTQLQIEISA-N
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Description

Imidazoles are a category of azole antifungals that encompass compounds such as ketoconazole, miconazole, esomeprazole, and clotrimazole . They play a significant role in combating fungal pathogens .


Synthesis Analysis

Imidazoles are synthesized in various ways. For instance, two newly synthesized imidazo [1,2-a]pyridine derivative molecules were investigated for their antimicrobial potency against a panel of bacterial and fungal pathogens .


Molecular Structure Analysis

Imidazole is a planar 5-membered ring, that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . It is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D .


Chemical Reactions Analysis

Imidazoles have been found to exhibit excellent antifungal activity against fungal pathogens . They inhibit the formation of yeast to mold as well as ergosterol formation .


Physical And Chemical Properties Analysis

Imidazole is a white or colourless solid that is soluble in water, producing a mildly alkaline solution . It is classified as aromatic due to the presence of a planar ring containing 6 π-electrons .

Scientific Research Applications

Antimicrobial Applications

  • A study by Mallemula et al. (2015) synthesized a series of 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and their derivatives, demonstrating significant in vitro antimicrobial activity against various bacterial and fungal pathogens. This suggests the potential use of these compounds in developing new antimicrobial agents (Mallemula, Sanghai, Himabindu, & Chakravarthy, 2015).

Synthesis and Structural Analysis

  • Il’icheva et al. (2017) focused on the synthesis and structure of potassium 2-(pyridin-2-yl)-1H-benzo[d]imidazolate, contributing to the understanding of the structural properties and potential applications of such compounds in various chemical processes (Il’icheva, Baranov, Begantsova, Varvarin, & Bochkarev, 2017).

Insulin-like Growth Factor Receptor-1 (IGF-1R) Inhibition

  • Velaparthi et al. (2007) explored a series of 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one inhibitors of IGF-1R. The modifications in the imidazole moiety aimed to improve selectivity and potency against IGF-1R, indicating potential applications in cancer therapy or metabolic disorder treatments (Velaparthi et al., 2007).

Chemosensor Development

  • Xiang et al. (2013) developed a novel conjugated polymer based on 2-(pyridin-2-yl)-1H-benzo[d]imidazole. This polymer showed selective chemosensor capabilities for Cu2+ and Ni2+, as well as certain amino acids, demonstrating its potential as a sensitive and selective detection tool in chemical and biochemical analyses (Xiang, Lin, Cui, Wang, Zhou, Li, & Cao, 2013).

Corrosion Inhibition

  • Yadav et al. (2016) investigated the use of benzimidazole derivatives, including a compound with a pyrrolidin-1-yl group, as corrosion inhibitors for N80 steel in hydrochloric acid. The study showed that these compounds are effective in reducing corrosion, indicating their potential application in industrial settings (Yadav, Kumar, Purkait, Olasunkanmi, Bahadur, & Ebenso, 2016).

Mechanism of Action

The selected molecules inhibit the formation of yeast to mold as well as ergosterol formation by the computational simulation against Sterol 14-alpha demethylase (CYP51) and inhibition of ergosterol biosynthesis by in-vitro model show that the Probe II completely inhibits the formation of ergosterol in yeast cells at 2× MIC .

Safety and Hazards

The safety and hazards of specific imidazole compounds can vary. For instance, 2-Pyrrolidone is an eye irritant .

Future Directions

Imidazoles and their derivatives continue to be a focus of research due to their significant role in combating fungal pathogens . The novel compound Probe II, which was synthesized during the study, shows promise for development into a new generation of drug treatments aimed at addressing the emerging drug resistance in Candida sp .

properties

IUPAC Name

2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-2-5-9-8(4-1)13-11(14-9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGVBMUGKDNVNB-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359418
Record name (S)-2-(PYRROLIDIN-2-YL)-1H-BENZO[D]IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59592-35-7
Record name (S)-2-(PYRROLIDIN-2-YL)-1H-BENZO[D]IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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